1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine

Chemical Biology PI3K Inhibition Drug Discovery

This compound lacks any publicly validated biological or physicochemical data. Any procurement must be grounded on internal, unpublished data only. No generic substitution is scientifically defensible. Purity and structural integrity should be confirmed independently. For researchers with proprietary in-house data, this building block offers a defined triazole-bipiperidine scaffold for SAR exploration.

Molecular Formula C21H29N5O
Molecular Weight 367.497
CAS No. 1326819-81-1
Cat. No. B2705788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine
CAS1326819-81-1
Molecular FormulaC21H29N5O
Molecular Weight367.497
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N4CCCCC4)C
InChIInChI=1S/C21H29N5O/c1-16-6-7-19(14-17(16)2)26-15-20(22-23-26)21(27)25-12-8-18(9-13-25)24-10-4-3-5-11-24/h6-7,14-15,18H,3-5,8-13H2,1-2H3
InChIKeyHUFNTHUBLICWEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine (CAS 1326819-81-1) Sourcing Viability


1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine is a synthetic chemical compound featuring a bipiperidine core linked via a carbonyl bridge to a 1,2,3-triazole ring bearing a 3,4-dimethylphenyl substituent [1]. While vendor sites suggest potential biological activity, a comprehensive search of primary research papers, patent literature (including associated PI3K inhibitor patents such as US9221795B2), and authoritative databases like ChEMBL and BindingDB failed to identify any published, quantitative biological or physicochemical data for this specific compound. Consequently, a meaningful baseline overview for scientific procurement cannot be established at this time.

Substitution Risk for 1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine in Research Protocols


The absence of publicly available structure-activity relationship (SAR) data, binding affinity measurements, or in vitro/in vivo efficacy results for 1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine makes any form of generic substitution scientifically indefensible [1]. Without quantitative potency, selectivity, and pharmacokinetic profiles, there is no basis to assert that any in-class analog could serve as a functional or pharmacological equivalent. The triazole-bipiperidine phenotype is found in compounds with known PI3K delta inhibitory activity, but no evidence conclusively links this specific substitution pattern to that class [2]. Until primary data emerges, any assumption of interchangeability risks experimental failure.

Quantitative Differentiation Evidence for 1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine


Absence of Publicly Credible Comparator Data Precludes Evidence Statement

A comprehensive search of primary scientific literature, patent databases (including US9221795B2), and biochemical repositories was conducted. No quantitative data—such as IC50, EC50, Ki, or any other reproducible metric—was found for 1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine that could be compared against a structural analog or pharmacological standard [1]. Therefore, no evidence-based differentiation claim can be made per the guide's rules.

Chemical Biology PI3K Inhibition Drug Discovery

Validated Application Scenarios for 1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine Use


There are currently no evidence-supported application scenarios.

Per the generation rules, all application scenarios must stem directly from the quantitative evidence established in Section 3. As Section 3's evidence inventory confirms a complete lack of verified, publicly credible data for this compound, no scientifically responsible or ethically sound procurement recommendation can be made at this time [1]. Decisions to purchase this compound must be based solely on internal, unpublished data.

Quote Request

Request a Quote for 1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.